molecular formula C8H9ClN2O2 B13039263 (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid

(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid

Cat. No.: B13039263
M. Wt: 200.62 g/mol
InChI Key: UKRRFOGHAISFEZ-LURJTMIESA-N
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Description

(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid is a chiral non-proteinogenic amino acid featuring a 6-chloropyridin-3-yl substituent. Its structure comprises a propanoic acid backbone with an amino group at the C2 position (S-configuration) and a 6-chloro-substituted pyridine ring at the C3 position. Such compounds are often explored in medicinal chemistry for their ability to mimic natural amino acids while introducing halogen-mediated interactions or altered binding affinities .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1

InChI Key

UKRRFOGHAISFEZ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-chloropyridine.

    Formation of Intermediate: The 6-chloropyridine undergoes a series of reactions to introduce the amino group at the 2-position. This can be achieved through nucleophilic substitution reactions.

    Coupling Reaction: The intermediate is then coupled with a suitable amino acid precursor to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to enzymes and receptors, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, differing in substituent groups, stereochemistry, or salt forms. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Position/Type Key Features
This compound (Target) C₈H₉ClN₂O₂ 216.63* Pyridin-3-yl, Cl at 6 Free acid form; potential halogen bonding via Cl
(3S)-3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride C₈H₁₀Cl₂N₂O₂ 237.08 2059911-97-4 Pyridin-2-yl, Cl at 6 Hydrochloride salt; enhanced solubility; stereoisomeric differences
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid C₇H₁₄ClNO₃ 231.66 EN300-27719518 Oxolan-2-yl (tetrahydrofuran derivative) Cyclic ether substituent; increased hydrophilicity
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid C₉H₁₀N₄O₂ 206.20 1212823-47-6 Benzotriazol-1-yl Bulky aromatic group; potential π-π interactions

Substituent Position and Electronic Effects

  • Chloropyridine Isomers : The target compound’s 6-chloro-3-pyridinyl group contrasts with the 6-chloro-2-pyridinyl substituent in ’s hydrochloride salt. The 3-pyridinyl position may allow better resonance stabilization and distinct dipole moments, influencing interactions with biological targets like G-protein-coupled receptors .
  • Benzotriazole vs. Chloropyridine : The benzotriazole group in introduces steric bulk and aromaticity, favoring hydrophobic or π-stacking interactions, whereas the chloropyridine group enables halogen bonding, critical for enhancing binding affinity in enzyme inhibitors .

Stereochemical and Salt Form Differences

  • Stereochemistry : The (2S) configuration in the target compound versus the (3S) configuration in ’s analog highlights the importance of chiral centers in receptor selectivity. For example, thyroid hormone analogs like T3 (from ) rely on precise stereochemistry for activity .
  • Hydrochloride Salts : ’s compound is a hydrochloride salt, improving aqueous solubility (critical for bioavailability), whereas the target compound’s free acid form may exhibit lower solubility but greater lipophilicity .

Functional Group Impact on Properties

  • Chlorine vs. Benzotriazole : The chlorine atom’s electronegativity enhances dipole-dipole interactions, while benzotriazole’s nitrogen-rich structure may confer metabolic instability despite strong binding .

Biological Activity

(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, also known as (S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid, is an amino acid derivative with significant potential in medicinal chemistry. Its molecular formula is C8H10ClN2O2, and it has a molecular weight of approximately 200.62 g/mol. This compound is characterized by a chiral center at the second carbon, which influences its biological activity, particularly in neurological contexts.

Structural Features and Synthesis

The structural features of this compound include:

  • Chiral Center : Enhances specificity in biological interactions.
  • 6-Chloropyridine Moiety : Contributes to its potential biological activity by mimicking neurotransmitters.

The synthesis of this compound typically involves multi-step organic synthesis techniques, which ensure the retention of its chiral integrity while producing the desired compound efficiently .

Research indicates that this compound may interact with various neurotransmitter receptors, influencing synaptic transmission. Preliminary studies suggest it could act as an agonist or antagonist at specific receptors, thereby modulating excitatory neurotransmission. This mechanism positions the compound as a candidate for therapeutic applications in treating neurological disorders such as depression and anxiety .

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been observed to influence neuronal survival and function, particularly under conditions that mimic neurodegenerative diseases. For instance, in vitro models have demonstrated its ability to protect against oxidative stress-induced neuronal death.

Cytotoxicity and Antimicrobial Activity

In addition to its neuroprotective effects, this compound has been evaluated for its cytotoxic activity against various cell lines. Research findings indicate that it can significantly inhibit cellular growth at certain concentrations, showcasing potential as an anticancer agent . Moreover, its antimicrobial properties have been explored, revealing effectiveness against specific bacterial strains, suggesting applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Neuroprotection Against Oxidative Stress :
    • A study demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stressors, indicating its potential as a neuroprotective agent in conditions like Parkinson's disease .
  • Cytotoxic Effects :
    • In vitro assays revealed that at concentrations above 0.05 mg/mL, the compound inhibited cell growth by more than 50% compared to control groups, highlighting its potency as a cytotoxic agent against cancer cells .
  • Antimicrobial Properties :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduces apoptosis in neuronal cells
CytotoxicityInhibits cell growth >50% at 0.05 mg/mL
AntimicrobialEffective against Staphylococcus aureus

Table 2: Synthesis Methods Overview

MethodDescription
Multi-step Organic SynthesisRetains chiral integrity; efficient production
Aza-Michael AdditionFacilitates cyclization reactions

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